molecular formula C20H18N2O4 B11397828 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-nitrobenzamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-nitrobenzamide

Cat. No.: B11397828
M. Wt: 350.4 g/mol
InChI Key: HPSGRJFZJUKMDF-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE is an organic compound that belongs to the class of benzamides It features a furan ring, a nitrobenzene moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Formation of the 4-Methylphenylmethylamine: This can be synthesized by the reduction of 4-methylbenzyl cyanide.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine and 4-methylphenylmethylamine with 2-nitrobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Hydrogenation of Furan Ring: Formation of the tetrahydrofuran derivative.

    Substitution of Nitro Group: Formation of various substituted benzamides.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and methylphenyl groups can enhance the binding affinity to specific proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-BENZAMIDE: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE: Contains a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE is unique due to the presence of both a furan ring and a nitro group, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-nitrobenzamide

InChI

InChI=1S/C20H18N2O4/c1-15-8-10-16(11-9-15)13-21(14-17-5-4-12-26-17)20(23)18-6-2-3-7-19(18)22(24)25/h2-12H,13-14H2,1H3

InChI Key

HPSGRJFZJUKMDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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